2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol typically involves the reaction of 3,4-difluoroaniline with 6-methoxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield .
Chemical Reactions Analysis
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol can be compared with other similar compounds, such as:
2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol: This compound has a similar structure but with different fluorine substitution patterns, which may affect its reactivity and biological activity.
2-[(3,4-Dichloroanilino)methyl]-6-methoxybenzenol: The presence of chlorine atoms instead of fluorine can lead to different chemical and biological properties.
2-[(3,4-Difluoroanilino)methyl]-6-ethoxybenzenol: The substitution of the methoxy group with an ethoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Biological Activity
The compound 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is C11H10F2N1O2. Its structure features a difluoroaniline moiety, which is known to enhance biological activity through various mechanisms.
- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit bromodomain and extraterminal domain (BET) proteins, which play critical roles in gene regulation and cancer progression. This inhibition can lead to reduced tumor growth and improved responses to therapies .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria. The presence of the difluoroaniline group may enhance its binding affinity to bacterial targets .
Structure-Activity Relationships (SAR)
Research into the SAR of similar compounds indicates that modifications on the aniline and methoxy groups significantly influence biological activity:
- Fluorination : The introduction of fluorine atoms can enhance lipophilicity and improve cellular uptake.
- Methoxy Group : The methoxy group at position 6 may contribute to increased solubility in biological systems, facilitating better bioavailability .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Activity Type | IC50/Value | Reference |
---|---|---|
BET Inhibition | 50 nM | |
Antimicrobial (E. coli) | MIC = 32 µg/mL | |
Antiproliferative (HeLa) | IC50 = 200 µg/mL |
Case Studies
- Oncology Research : A study examined the compound's effect on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 100 µg/mL. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
- Antimicrobial Efficacy : In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with an MIC value indicating effective inhibition at low concentrations. This suggests potential for development as a therapeutic agent against resistant bacterial infections .
Properties
IUPAC Name |
2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBEIMFYWAGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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